molecular formula C7H11NO3 B15208142 1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone

1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone

Cat. No.: B15208142
M. Wt: 157.17 g/mol
InChI Key: ZUDDIGUHKYFDGG-UHFFFAOYSA-N
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Description

1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of 1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyethylamine with an appropriate precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone can be compared with other similar compounds, such as:

    1-(3-(2-Hydroxyethyl)-1-piperidinyl)ethanone: This compound has a similar hydroxyethyl group but differs in the heterocyclic ring structure.

    2-Hydroxyethyl urea: Another compound with a hydroxyethyl group, but with different chemical properties and applications.

    1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)propane: A structurally similar compound with variations in the alkyl chain length.

The uniqueness of this compound lies in its specific isoxazole ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

1-[3-(2-hydroxyethyl)-4,5-dihydro-1,2-oxazol-5-yl]ethanone

InChI

InChI=1S/C7H11NO3/c1-5(10)7-4-6(2-3-9)8-11-7/h7,9H,2-4H2,1H3

InChI Key

ZUDDIGUHKYFDGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(=NO1)CCO

Origin of Product

United States

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